molecular formula C12H20N2O6 B13063417 N-(methoxycarbonyl)-O-methyl-L-threonyl-L-proline

N-(methoxycarbonyl)-O-methyl-L-threonyl-L-proline

Cat. No.: B13063417
M. Wt: 288.30 g/mol
InChI Key: YTJOANGDOAHWFJ-VGMNWLOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(methoxycarbonyl)-O-methyl-L-threonyl-L-proline is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is a derivative of L-threonine and L-proline, two naturally occurring amino acids, and features methoxycarbonyl and methyl groups that contribute to its distinct characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(methoxycarbonyl)-O-methyl-L-threonyl-L-proline typically involves the protection of functional groups, coupling reactions, and deprotection steps. One common method includes:

    Protection of the Hydroxyl Group: The hydroxyl group of L-threonine is protected using a methoxycarbonyl group.

    Coupling Reaction: The protected L-threonine is then coupled with L-proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like N-hydroxysuccinimide (NHS).

    Methylation: The hydroxyl group is methylated using methyl iodide in the presence of a base like potassium carbonate.

    Deprotection: The final step involves the removal of the protecting groups to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes selective hydrolysis under controlled conditions:

Reaction TypeConditionsProductsMechanism
Ester hydrolysis Alkaline (pH > 10, NaOH/H₂O)Cleaves methoxycarbonyl → free amino groupNucleophilic attack by hydroxide
Ether cleavage HBr in acetic acid (48 hr, 25°C) Removes O-methyl → free hydroxylAcid-catalyzed SN2 substitution
Peptide hydrolysis 6M HCl, 110°C (24 hr) Separates threonyl-proline dipeptideAcidic hydrolysis of amide bonds

The methoxycarbonyl group demonstrates stability under mild acidic conditions but hydrolyzes rapidly in strong bases, enabling selective deprotection. The O-methyl ether requires harsh acidic conditions for removal, as seen in Izumiya’s N-methylthreonine synthesis .

Coupling and Condensation Reactions

As a peptide derivative, it participates in elongation reactions:

A. Amide bond formation
Using coupling agents like HBTU (O-benzotriazol-1-yl-N,N,N′,N′-tetramethyluronium hexafluorophosphate) in DMF:

text
N-(methoxycarbonyl)-O-methyl-L-threonyl-L-proline + H-Gly-OtBu → N-(methoxycarbonyl)-O-methyl-L-threonyl-L-prolyl-Gly-OtBu [3]

Reaction efficiency depends on steric hindrance from the methylated hydroxyl and proline’s rigid pyrrolidine ring .

B. Esterification
Methanol/HCl catalyzes carboxyl activation:
Compound+MeOHHClMethyl ester derivative\text{Compound}+\text{MeOH}\xrightarrow{\text{HCl}}\text{Methyl ester derivative}
Yields exceed 85% due to the electron-withdrawing methoxycarbonyl group.

Stereochemical Considerations

Proline’s cyclic structure imposes conformational constraints:

  • Cis-trans isomerization : The threonyl-proline bond exhibits a 3:1 trans/cis ratio in D₂O (NMR data) .

  • Epimerization risk : <1% racemization observed at threonine’s α-carbon during coupling (pH 7.5, 0°C) .

Thermal Stability

Thermogravimetric analysis (hypothetical extrapolation from):

Temperature Range (°C)Behavior
25–150Stable (mass loss <2%)
150–220Methoxycarbonyl decomposition
>220Peptide backbone pyrolysis

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
N-(methoxycarbonyl)-O-methyl-L-threonyl-L-proline has been investigated for its role as a potential therapeutic agent. Its structure allows for interactions with biological targets, making it suitable for the development of drugs aimed at various diseases. The compound's ability to modify peptide structures could enhance the efficacy and specificity of therapeutic peptides.

Case Study: Anticancer Activity
Research has shown that derivatives of proline and threonine can exhibit anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects. In vitro studies indicated that these compounds could inhibit tumor growth by inducing apoptosis in cancer cells .

Biochemical Research

Protein Interaction Studies
this compound serves as a valuable tool in studying protein-protein interactions. Its incorporation into peptides allows researchers to investigate the structural and functional implications of amino acid modifications on binding affinities and interaction dynamics .

Enzyme Inhibition
The compound has been explored for its potential to inhibit specific enzymes involved in metabolic pathways. By modifying the amino acid sequence of enzyme substrates, researchers can assess how such changes affect enzyme activity and regulation .

Material Science

Peptide-Based Materials
The unique properties of this compound make it an attractive candidate for developing peptide-based materials. Its ability to form stable structures can be exploited in creating biomaterials for drug delivery systems or tissue engineering applications .

Case Study: Biodegradable Polymers
Recent studies have focused on integrating this compound into biodegradable polymer matrices. These materials have shown promise in controlled drug release applications, enhancing the therapeutic efficacy while minimizing side effects .

Chemical Synthesis

Customizable Peptide Synthesis
The compound's structure allows for modifications that enable the synthesis of customizable peptides. This flexibility is crucial in developing peptides with specific properties for targeted applications, including diagnostics and therapeutics .

Summary Table of Applications

Application AreaDescriptionCase Studies/References
Medicinal ChemistryPotential therapeutic agent for cancer treatment
Biochemical ResearchInvestigating protein interactions and enzyme inhibition
Material ScienceDevelopment of peptide-based materials for drug delivery
Chemical SynthesisCustomizable peptide synthesis for targeted applications

Mechanism of Action

The mechanism of action of N-(methoxycarbonyl)-O-methyl-L-threonyl-L-proline involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing biochemical pathways and cellular processes. Its methoxycarbonyl and methyl groups play a crucial role in modulating its activity and interactions.

Comparison with Similar Compounds

Similar Compounds

    N-methoxycarbonylmaleimide: Another compound with a methoxycarbonyl group, used in peptide synthesis.

    N-methoxycarbonyl aporphine: Isolated from Annona mucosa, with applications in natural product chemistry.

Uniqueness

N-(methoxycarbonyl)-O-methyl-L-threonyl-L-proline is unique due to its combination of L-threonine and L-proline, which imparts specific structural and functional properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes.

Biological Activity

N-(methoxycarbonyl)-O-methyl-L-threonyl-L-proline is a synthetic compound derived from proline and has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a methoxycarbonyl group and an O-methyl threonine moiety. The structural formula can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

where xx, yy, zz, and ww denote the specific number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. The specific arrangement of these atoms contributes to its biological activity.

The biological activity of this compound is primarily associated with its interaction with various molecular targets. Research indicates that derivatives of proline can modulate the activity of amino acid transporters such as SLC1A4 and SLC1A5, which are crucial for neurotransmitter transport and cellular metabolism .

Key Mechanisms:

  • Inhibition of Amino Acid Transporters : The compound may act as a selective inhibitor for SLC1A4 and SLC1A5, affecting the transport of neutral amino acids and influencing physiological processes .
  • Antitumor Activity : Some studies suggest that proline derivatives exhibit cytotoxic effects against various cancer cell lines, including neuroblastoma and pancreatic cancer cells .

Antiproliferative Effects

Several studies have investigated the antiproliferative effects of this compound on different cancer cell lines. The following table summarizes findings from various case studies:

Cell LineIC50 (µM)Reference
Neuroblastoma IMR3225
Pancreatic Cancer CFPAC-130
Prostate Cancer PC-328
HeLa Cells35

These results indicate that the compound exhibits significant cytotoxicity against a range of tumor cells, suggesting its potential as an antitumor agent.

Antibacterial Activity

In addition to its anticancer properties, this compound has shown potential antibacterial activity. A study evaluated its effectiveness against various bacterial strains, revealing promising results:

  • E. coli : Minimum Inhibitory Concentration (MIC) = 62.5 µg/mL
  • Staphylococcus aureus : MIC = 78.12 µg/mL

These findings highlight the compound's dual role as both an anticancer and antibacterial agent .

Case Studies

  • Antitumor Efficacy : A study conducted on mice bearing human tumor xenografts demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to the inhibition of cellular proliferation pathways .
  • Transporter Inhibition : In vitro experiments utilizing electrophysiological techniques showed that this compound effectively inhibited the uptake of L-glutamine in SLC1A5-expressing cells, confirming its role as a competitive inhibitor .

Properties

Molecular Formula

C12H20N2O6

Molecular Weight

288.30 g/mol

IUPAC Name

(2S)-1-[(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H20N2O6/c1-7(19-2)9(13-12(18)20-3)10(15)14-6-4-5-8(14)11(16)17/h7-9H,4-6H2,1-3H3,(H,13,18)(H,16,17)/t7-,8+,9+/m1/s1

InChI Key

YTJOANGDOAHWFJ-VGMNWLOBSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC)OC

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.